![molecular formula C18H24Cl6N4O2 B12602458 3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] CAS No. 648440-93-1](/img/structure/B12602458.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two oxadiazole rings substituted with trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as sodium ethoxide, to form the oxadiazole rings. The reaction conditions usually require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The oxadiazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl groups and oxadiazole rings can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide
- 3,3’-(1,12-Dodecanediyl)bis(4-methyl-1,3-thiazol-3-ium)
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole] is unique due to its combination of a long dodecane chain and two oxadiazole rings with trichloromethyl groups. This structure imparts specific chemical and physical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
648440-93-1 |
|---|---|
Molekularformel |
C18H24Cl6N4O2 |
Molekulargewicht |
541.1 g/mol |
IUPAC-Name |
5-(trichloromethyl)-3-[12-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H24Cl6N4O2/c19-17(20,21)15-25-13(27-29-15)11-9-7-5-3-1-2-4-6-8-10-12-14-26-16(30-28-14)18(22,23)24/h1-12H2 |
InChI-Schlüssel |
SGTHHZUCJSYEGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC1=NOC(=N1)C(Cl)(Cl)Cl)CCCCCC2=NOC(=N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
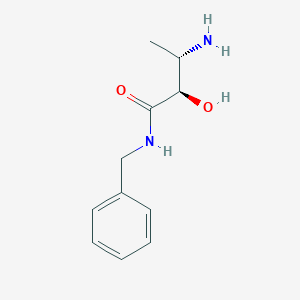
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
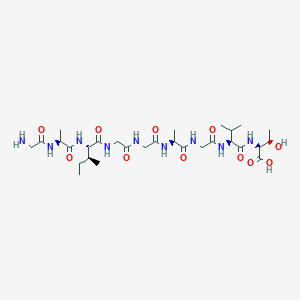

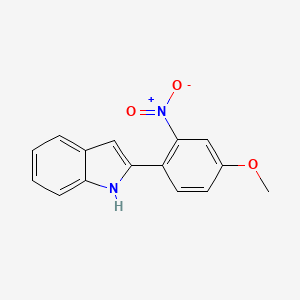
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
propanedinitrile](/img/structure/B12602451.png)

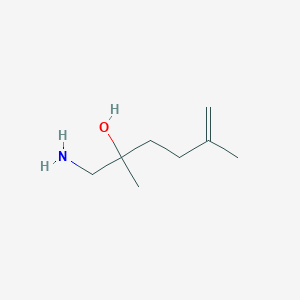
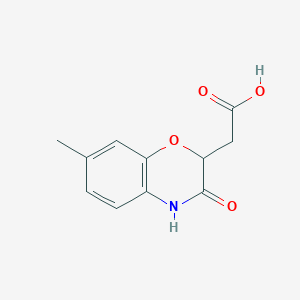
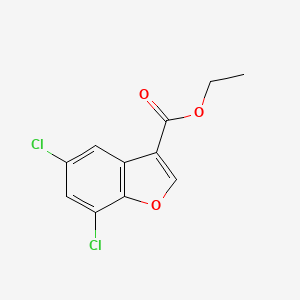
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
